Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate
Description
Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a cyclopropane ring bearing a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes . The cyclopropane ring introduces steric strain, which can influence reactivity and conformational preferences, while the ester group provides a handle for further derivatization. This compound is primarily utilized in medicinal chemistry as an intermediate for drug candidates, particularly in the synthesis of protease inhibitors or kinase-targeting molecules.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(8-9-16)12-7-5-6-11(10-12)13(18)20-4/h5-7,10H,8-9H2,1-4H3,(H,17,19) |
InChI Key |
DRVSEXZXYYRCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate typically involves the reaction of 3-(1-aminocyclopropyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Benzoates
A critical comparison involves positional isomers, such as Methyl 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate (). Key differences include:
Functional Group Variations
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate ():
- Structure : Contains a cyclopropylmethoxy group at the 4-position and a free hydroxy group at the 3-position.
- Key Differences :
(S)-Methyl 5-((tert-Butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate ():
Role of Cyclopropane and Boc Protection
- Cyclopropane Derivatives in Drug Design :
- Boc vs. Other Protecting Groups :
Research Findings and Implications
- Synthetic Challenges : The 3-substituted isomer requires precise regiocontrol, as misplacement of substituents (e.g., the corrigendum in ) can lead to erroneous structures with altered properties .
- Commercial Demand : highlights the availability of related Boc-protected compounds, indicating their importance in high-throughput synthesis and medicinal chemistry workflows .
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